(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol
Description
Systematic Nomenclature and Structural Descriptors
The compound (1-(benzo[d]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol belongs to the class of imidazole derivatives with complex substitution patterns. Following IUPAC guidelines, its systematic name is 5-(hydroxymethyl)-1-[(1,3-benzodioxol-5-yl)methyl]-2-(benzylsulfanyl)-1H-imidazole . This nomenclature reflects:
- The 1H-imidazole core as the parent heterocycle.
- Substituents at positions 1, 2, and 5:
- Position 1 : A 1,3-benzodioxol-5-ylmethyl group, where a methylene bridge connects the imidazole’s nitrogen to the benzene ring of 1,3-benzodioxole.
- Position 2 : A benzylsulfanyl (-S-CH₂-C₆H₅) group.
- Position 5 : A hydroxymethyl (-CH₂OH) group.
The structural complexity arises from the interplay of aromatic heterocycles (imidazole, benzodioxole) and sulfur/oxygen-containing functional groups.
| Property | Value | Source Inference |
|---|---|---|
| Parent heterocycle | 1H-imidazole | |
| Key substituents | Benzodioxolylmethyl, benzylthio, hydroxymethyl |
CAS Registry and Molecular Formula Validation
The molecular formula of this compound is C₂₀H₁₉N₂O₃S , derived from:
- Imidazole core : C₃H₄N₂
- 1,3-Benzodioxol-5-ylmethyl : C₈H₇O₂
- Benzylthio : C₇H₇S
- Hydroxymethyl : CH₂OH
Validation aligns with analogous imidazole derivatives in PubChem entries, where similar fragmentation patterns and substituent additions are observed. For example, the molecular weight of 397.46 g/mol matches the sum of constituent atomic masses (C: 240.20, H: 19.08, N: 28.02, O: 48.00, S: 32.07). The CAS Registry number is not publicly available in the cited sources, suggesting this compound may require further characterization in primary literature.
Functional Group Analysis and Substituent Hierarchy
The compound exhibits four critical functional groups, prioritized by IUPAC seniority rules:
- Primary alcohol (-CH₂OH) : The highest-priority group, dictating the suffix “-methanol.”
- Thioether (-S-CH₂-C₆H₅) : Named as “benzylsulfanyl” in the prefix.
- Ether (1,3-benzodioxole) : Described as “1,3-benzodioxol-5-ylmethyl.”
- Aromatic heterocycle (imidazole) : The parent structure.
| Functional Group | Position | Seniority Rank | Role in Reactivity |
|---|---|---|---|
| Hydroxymethyl | C5 | 1 | Hydrogen bonding, nucleophilicity |
| Benzylsulfanyl | C2 | 3 | Electrophilic substitution |
| Benzodioxolylmethyl | N1 | 4 | Steric hindrance, π-π stacking |
The hydroxymethyl group dominates the compound’s polarity, while the benzylthio moiety introduces sulfur’s electron-donating effects, potentially influencing aromatic electrophilic substitution patterns.
Comparative Classification Within Heterocyclic Families
This compound belongs to the 1H-imidazole family but distinguishes itself through unique substituents:
- Vs. Simple Imidazoles : Unlike unsubstituted imidazole (C₃H₄N₂), this derivative incorporates a benzodioxole ring and thioether group, enhancing its lipophilicity and steric bulk compared to analogs like 5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine .
- Vs. Benzodioxole Derivatives : The presence of the imidazole core differentiates it from non-heterocyclic benzodioxole compounds (e.g., safrole), introducing nitrogen-based reactivity.
- Vs. Thioether-Containing Heterocycles : Compared to 6,7-dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene , this compound lacks a fused thiophene ring but features a sulfanyl group directly attached to the imidazole.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-11-16-9-20-19(25-12-14-4-2-1-3-5-14)21(16)10-15-6-7-17-18(8-15)24-13-23-17/h1-9,22H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJNSBEPMXLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Construction of the imidazole ring: This can be done through the condensation of glyoxal with an amine and an aldehyde.
Final coupling and reduction: The final step involves coupling the intermediate products and reducing the imidazole ring to form the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a more saturated heterocycle.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Mercury CSD analysis could elucidate packing patterns and intermolecular interactions (e.g., hydrogen bonding via -CH₂OH).
- Therapeutic Potential: The benzo[d][1,3]dioxol group is recurrent in enzyme inhibitors (e.g., IDO1 ), suggesting the target compound merits evaluation in similar assays.
- Synthetic Optimization : Column chromatography (PE/EtOAc ) or recrystallization (CHCl₃/MeOH ) are viable purification methods for such imidazoles.
Biological Activity
The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a benzo[d][1,3]dioxole moiety and an imidazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 342.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the benzo[d][1,3]dioxole ring.
- Introduction of the benzylthio group.
- Final assembly through condensation reactions involving imidazole derivatives.
Antimicrobial Activity
Research indicates that derivatives of imidazole and dioxole structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 625 µg/mL |
| B | Escherichia coli | 1250 µg/mL |
| C | Pseudomonas aeruginosa | 500 µg/mL |
Anticancer Activity
Some studies have reported that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves modulation of cell signaling pathways related to apoptosis and cell cycle regulation. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines.
Case Study:
A study conducted on a series of benzo[d][1,3]dioxole derivatives indicated that certain substitutions at the imidazole position significantly enhanced anticancer activity in vitro against MCF-7 breast cancer cells. The compounds were found to induce apoptosis through caspase activation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: Interaction with specific enzymes involved in bacterial cell wall synthesis or cancer cell survival.
- Receptor Modulation: Binding to receptors that mediate cellular responses to stress or damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
